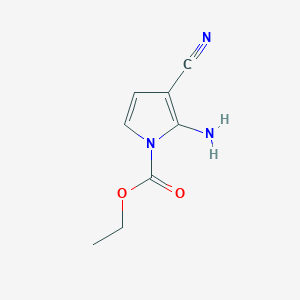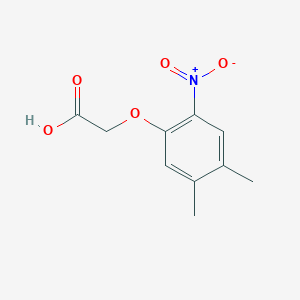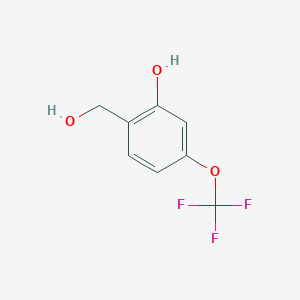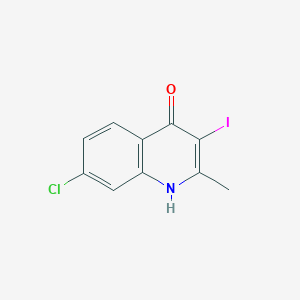
7-Chloro-3-iodo-2-methylquinolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-3-iodo-2-methylquinolin-4(1H)-one is a quinoline derivative, a class of compounds known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-3-iodo-2-methylquinolin-4(1H)-one typically involves multi-step reactions starting from readily available precursors. A common synthetic route might include:
Halogenation: Introduction of chlorine and iodine atoms into the quinoline ring.
Methylation: Addition of a methyl group at the 2-position.
Cyclization: Formation of the quinoline ring structure.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming quinoline N-oxides.
Reduction: Reduction reactions could lead to the removal of halogen atoms or reduction of the quinoline ring.
Substitution: Halogen atoms (chlorine and iodine) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, alcohols.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions might yield various quinoline derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, 7-Chloro-3-iodo-2-methylquinolin-4(1H)-one can be used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for further functionalization and derivatization.
Biology and Medicine
Quinoline derivatives, including this compound, are studied for their potential biological activities. They may exhibit antimicrobial, antiviral, and anticancer properties, making them candidates for drug development.
Industry
In the industrial sector, such compounds might be used in the development of new materials, dyes, and agrochemicals.
Mechanism of Action
The mechanism of action of 7-Chloro-3-iodo-2-methylquinolin-4(1H)-one would depend on its specific biological target. Generally, quinoline derivatives can interact with DNA, enzymes, or receptors, leading to inhibition of microbial growth, cancer cell proliferation, or viral replication.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: An antimalarial drug with a similar quinoline structure.
Quinoline N-oxide: A derivative with an oxygen atom at the nitrogen position.
2-Methylquinoline: A simpler quinoline derivative without halogen atoms.
Uniqueness
7-Chloro-3-iodo-2-methylquinolin-4(1H)-one is unique due to the presence of both chlorine and iodine atoms, which can influence its reactivity and biological activity. The combination of these substituents may enhance its potential as a versatile intermediate in synthetic chemistry and its efficacy in biological applications.
Properties
Molecular Formula |
C10H7ClINO |
|---|---|
Molecular Weight |
319.52 g/mol |
IUPAC Name |
7-chloro-3-iodo-2-methyl-1H-quinolin-4-one |
InChI |
InChI=1S/C10H7ClINO/c1-5-9(12)10(14)7-3-2-6(11)4-8(7)13-5/h2-4H,1H3,(H,13,14) |
InChI Key |
NWOAOAAMKMGHEW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C2=C(N1)C=C(C=C2)Cl)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl trans-2-{[(tert-butyldiphenylsilyl)oxy]methyl}-3-(hydroxymethyl)azetidine-1-carboxylate](/img/structure/B15231216.png)

![6-(tert-Butyl)-1,3-dimethyl-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde](/img/structure/B15231243.png)
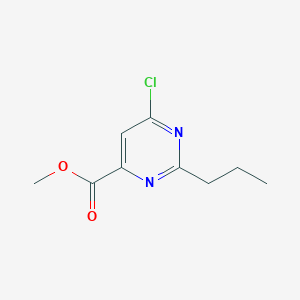
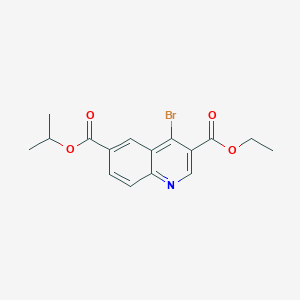
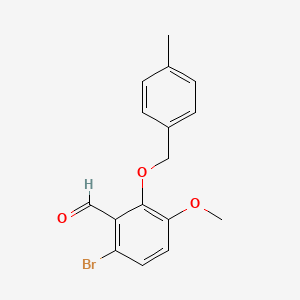
![4-Fluorobicyclo[4.1.0]heptane-3-carboxylicacid](/img/structure/B15231284.png)

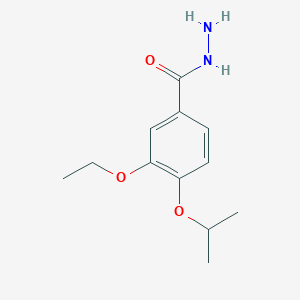
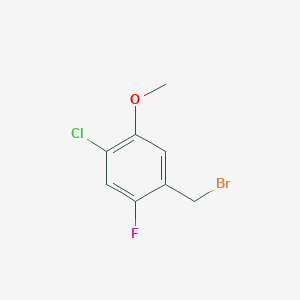
![Dispiro[1,3-dioxolane-2,2'-bicyclo[2.2.2]octane-5',2''-[1,3]dioxolane]-1',4'-dimethanol](/img/structure/B15231299.png)
